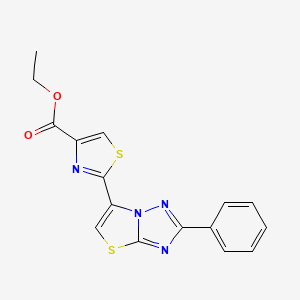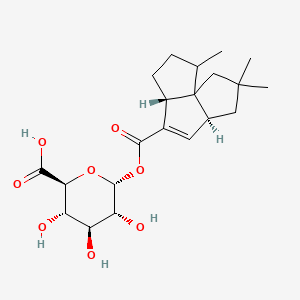
2-乙炔基萘
描述
2-Ethynylnaphthalene is an organic compound with the molecular formula C₁₂H₈. It is a derivative of naphthalene, where an ethynyl group is attached to the second carbon of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
科学研究应用
2-Ethynylnaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
作用机制
Mode of Action
It’s known that the compound can interact with cytochromes p450 (p450) 2a13 and 2a6 . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, suggesting that 2-Ethynylnaphthalene may influence these metabolic processes .
Biochemical Pathways
2-Ethynylnaphthalene has been shown to interact with and be oxidized by cytochromes P450 (P450) 2A13 and 2A6 . This suggests that it may affect the cytochrome P450 metabolic pathway, which is responsible for the metabolism of various substances in the body.
Pharmacokinetics
Its interaction with cytochrome p450 enzymes suggests it may be metabolized in the body
Result of Action
It’s known that the compound can inhibit CYP2B4, leading to both irreversible inactivation and a reversible component . .
Action Environment
Its physicochemical properties, such as being a solid at room temperature , may influence its stability and action under different environmental conditions.
生化分析
Biochemical Properties
2-Ethynylnaphthalene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, specifically CYP1B1 and CYP2A13 . These interactions involve binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic activities. The binding of 2-Ethynylnaphthalene to CYP1B1 results in decreased enzyme activity, while its interaction with CYP2A13 leads to increased oxidation of the compound . These interactions highlight the compound’s potential as a modulator of enzyme activity in biochemical pathways.
Cellular Effects
2-Ethynylnaphthalene exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to alterations in the metabolism of other substrates, thereby affecting cellular homeostasis . Additionally, 2-Ethynylnaphthalene has been implicated in the modulation of gene expression, particularly genes involved in detoxification and metabolic processes . These effects underscore the compound’s potential impact on cellular function and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of 2-Ethynylnaphthalene involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. The compound binds to the active sites of cytochrome P450 enzymes, resulting in either inhibition or activation of their catalytic functions . This binding interaction is facilitated by the ethynyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, 2-Ethynylnaphthalene can influence gene expression by modulating the activity of transcription factors involved in metabolic regulation . These molecular interactions provide insights into the compound’s mechanism of action at the biochemical level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethynylnaphthalene have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Ethynylnaphthalene is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and gene expression . These temporal effects highlight the importance of considering the duration of exposure in experimental designs involving 2-Ethynylnaphthalene.
Dosage Effects in Animal Models
The effects of 2-Ethynylnaphthalene vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 2-Ethynylnaphthalene can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the generation of reactive metabolites . Understanding the dosage effects of 2-Ethynylnaphthalene is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
2-Ethynylnaphthalene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes oxidation by CYP2A13, leading to the formation of reactive metabolites . These metabolites can further participate in secondary metabolic processes, influencing the overall metabolic flux . Additionally, 2-Ethynylnaphthalene’s interaction with CYP1B1 results in decreased enzyme activity, affecting the metabolism of other substrates . These metabolic pathways highlight the compound’s role in modulating biochemical reactions and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Ethynylnaphthalene within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound is known to bind to plasma proteins, facilitating its distribution throughout the body . Additionally, 2-Ethynylnaphthalene can be transported across cellular membranes via passive diffusion, allowing it to reach various intracellular compartments . These transport mechanisms are essential for understanding the compound’s bioavailability and its potential effects on different tissues.
Subcellular Localization
The subcellular localization of 2-Ethynylnaphthalene is determined by its interaction with specific targeting signals and post-translational modifications. The compound has been observed to localize primarily in the endoplasmic reticulum and mitochondria, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals that direct 2-Ethynylnaphthalene to these organelles . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s activity and function within specific subcellular compartments
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethynylnaphthalene can be synthesized through several methods. One common method involves the chlorination of 2-acetylnaphthalene followed by dehydrochlorination. This process typically uses reagents such as phosphorus pentachloride and potassium hydroxide under controlled conditions .
Industrial Production Methods: In industrial settings, 2-Ethynylnaphthalene is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions: 2-Ethynylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of ethylnaphthalene.
Substitution: Formation of halogenated naphthalenes.
相似化合物的比较
2-Ethylnaphthalene: Similar structure but with an ethyl group instead of an ethynyl group.
2-Vinylnaphthalene: Contains a vinyl group instead of an ethynyl group.
1-Ethynylnaphthalene: The ethynyl group is attached to the first carbon of the naphthalene ring.
Uniqueness: 2-Ethynylnaphthalene is unique due to the presence of the ethynyl group at the second position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .
属性
IUPAC Name |
2-ethynylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h1,3-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXPFTLEVNQLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30607-03-5 | |
| Record name | Naphthalene, 2-ethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30607-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50183690 | |
| Record name | 2-Ethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2949-26-0, 123333-47-1 | |
| Record name | 2-Ethynylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 2-ethynyl-, labeled with tritium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethynylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethynylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-ethynylnaphthalene interact with its primary target, cytochrome P450 enzymes?
A1: 2-Ethynylnaphthalene acts as a mechanism-based inactivator of specific P450 enzymes. [, , ] It binds to the enzyme's active site and undergoes metabolic transformation into a reactive ketene intermediate. [, ] This ketene can then covalently bind to amino acid residues within the active site, irreversibly inactivating the enzyme. [, ]
Q2: Which specific cytochrome P450 enzymes are primarily targeted by 2-ethynylnaphthalene?
A2: Research shows that 2-ethynylnaphthalene displays selectivity towards certain P450 enzymes. It potently inactivates rat P450 2B1, rabbit P450 2B4, and to a lesser extent, human P450 2B6. [, , ] Notably, it does not inactivate human P450 1A2 despite its effectiveness against rat and rabbit P450 1A2. []
Q3: What are the downstream effects of cytochrome P450 enzyme inactivation by 2-ethynylnaphthalene?
A3: Inactivation of specific P450 enzymes by 2-ethynylnaphthalene leads to the inhibition of metabolic pathways that these enzymes usually catalyze. [] For instance, it significantly reduces the metabolism of substrates like 7-ethoxycoumarin, testosterone, and androstenedione by P450 2B enzymes. [, , ] This inhibition has implications for understanding drug metabolism and potential drug-drug interactions. []
Q4: Does 2-ethynylnaphthalene always lead to irreversible inactivation of cytochrome P450 enzymes?
A4: While generally considered an irreversible inhibitor, research suggests that 2-ethynylnaphthalene can demonstrate reversible inactivation under certain conditions. [] Factors like the specific P450 enzyme, mutations in the active site, and modifications to the 2-ethynylnaphthalene structure can influence the reversibility of inactivation. []
Q5: What is the molecular formula and weight of 2-ethynylnaphthalene?
A5: 2-Ethynylnaphthalene has the molecular formula C12H8 and a molecular weight of 152.19 g/mol.
Q6: Is there any spectroscopic data available for 2-ethynylnaphthalene?
A6: Yes, the ultraviolet absorption spectra of 2-ethynylnaphthalene have been studied. Research indicates that the position of the ethynyl group on the naphthalene ring influences the spectral features, particularly the bathochromic shifts observed in the β-band and p-band. []
Q7: Are there studies on the material compatibility and stability of 2-ethynylnaphthalene?
A7: While the provided research focuses on the interaction of 2-ethynylnaphthalene with cytochrome P450 enzymes, there's limited information on its broader material compatibility and stability under various conditions. Further investigation is needed in this area.
Q8: Does 2-ethynylnaphthalene exhibit any catalytic properties itself?
A8: The provided research primarily explores the inhibitory action of 2-ethynylnaphthalene on P450 enzymes. There's no mention of 2-ethynylnaphthalene acting as a catalyst in chemical reactions.
Q9: Have computational methods been employed to study 2-ethynylnaphthalene?
A9: Yes, molecular dynamics simulations have been used to understand how 2-ethynylnaphthalene interacts with the active sites of P450 2B4 and 2B5. [] These simulations revealed differences in the stability and binding orientation of 2-ethynylnaphthalene within the active sites of these enzymes, offering insights into their differential susceptibility to inactivation. []
Q10: How do modifications to the 2-ethynylnaphthalene structure impact its activity?
A10: Studies show that replacing the ethynyl group with a propynyl group can alter the selectivity of inactivation towards different P450 enzymes. [] Additionally, the size and shape of the aromatic ring system, along with the position of the alkyne group, significantly influence the inactivation potency. [, ]
Q11: Is there information available regarding the stability and formulation of 2-ethynylnaphthalene?
A11: The provided research primarily focuses on the in vitro interactions of 2-ethynylnaphthalene with P450 enzymes. Information on its stability under various conditions, formulation strategies, and in vivo pharmacokinetics and pharmacodynamics requires further investigation.
Q12: What in vitro and in vivo models have been used to study 2-ethynylnaphthalene?
A12: In vitro studies have utilized rat liver microsomes, reconstituted systems with purified P450 enzymes, and human lymphoblastoid cells expressing specific P450 enzymes to investigate the inhibitory effects of 2-ethynylnaphthalene. [, , ] While the research doesn't delve into specific in vivo models, one study explored the inhibitory effects of 2-ethynylnaphthalene on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


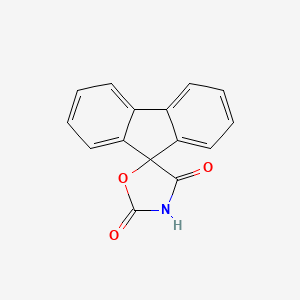
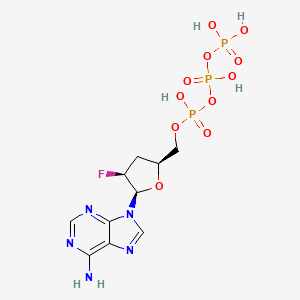
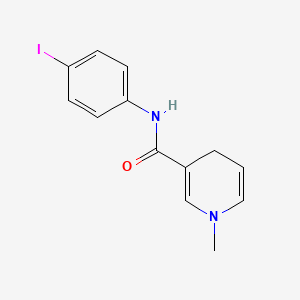
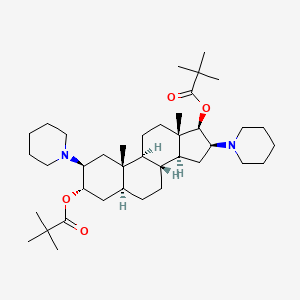
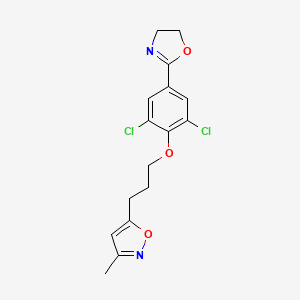
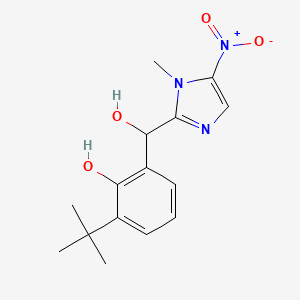
![2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1219493.png)

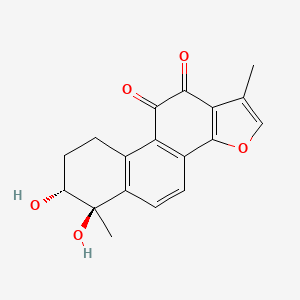
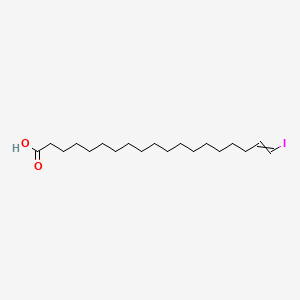
![2-[4-(Butan-2-yl)phenyl]propanenitrile](/img/structure/B1219480.png)
